molecular formula C18H21N7O B12228603 2-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile

2-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile

Cat. No.: B12228603
M. Wt: 351.4 g/mol
InChI Key: OYXYSFMBCAIKRU-UHFFFAOYSA-N
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Description

2-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile is a complex organic compound that features a pyridazine ring, a piperazine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Morpholine Group: This step involves the substitution of a halogenated pyridazine derivative with morpholine under basic conditions.

    Formation of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction.

    Coupling with Pyridine-4-carbonitrile: The final step involves coupling the piperazine derivative with pyridine-4-carbonitrile under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives can be used for nucleophilic substitution, while electrophilic substitution can be facilitated by Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,6-Disubstituted Pyridazinones: These compounds share the pyridazine core and exhibit similar biological activities.

    Morpholine Derivatives: Compounds containing the morpholine ring are often used in medicinal chemistry for their pharmacological properties.

    Piperazine Derivatives: These compounds are widely studied for their therapeutic potential.

Uniqueness

2-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H21N7O

Molecular Weight

351.4 g/mol

IUPAC Name

2-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile

InChI

InChI=1S/C18H21N7O/c19-14-15-3-4-20-18(13-15)24-7-5-23(6-8-24)16-1-2-17(22-21-16)25-9-11-26-12-10-25/h1-4,13H,5-12H2

InChI Key

OYXYSFMBCAIKRU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C4=NC=CC(=C4)C#N

Origin of Product

United States

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